methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate
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Overview
Description
Methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinonoid structures.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis.
Serotonin: A neurotransmitter derived from tryptophan, with an indole structure.
Uniqueness
Methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate is unique due to its specific functional groups and ester linkage, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19N3O3 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
methyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]-methylamino]acetate |
InChI |
InChI=1S/C15H19N3O3/c1-18(9-14(19)21-2)15(20)12(16)7-10-8-17-13-6-4-3-5-11(10)13/h3-6,8,12,17H,7,9,16H2,1-2H3 |
InChI Key |
NHOBCMAQXJHFSP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)OC)C(=O)C(CC1=CNC2=CC=CC=C21)N |
Origin of Product |
United States |
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